molecular formula C16H20ClN B159241 (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride CAS No. 24301-90-4

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride

Cat. No.: B159241
CAS No.: 24301-90-4
M. Wt: 261.79 g/mol
InChI Key: VKIHKZMKDNVEIK-UHFFFAOYSA-N
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Description

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride (CAS: 14148-99-3), also known as lefetamine hydrochloride or Santenol, is a chiral amine derivative with the molecular formula C₁₆H₂₀ClN (SMILES: CN(C)[C@H](CC1CCCCC1)C2CCCCC2.Cl) . The compound exhibits a melting point of 218–219°C and a specific optical rotation of $$α$$ ₀²⁵ = -91.7° (in water) . Its pharmacological activity arises from interactions with opioid and adrenergic receptors, though it lacks the classical opioid receptor binding affinity seen in compounds like MT-45 .

Properties

IUPAC Name

1,2-diphenylethyl(dimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-17(2)16(15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12,16H,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIHKZMKDNVEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[NH+](C)C(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Cyanide Intermediates

Early synthetic approaches relied on nucleophilic substitution of benzyl cyanide derivatives. In this method, benzyl cyanide reacts with dimethylamine under alkaline conditions, followed by hydrochloric acid quenching to form the hydrochloride salt. Source details a related procedure for lefetamine analogs, where 1,2-diphenylethylamine intermediates are generated via substitution with dimethylamine in dimethylformamide (DMF) at 80–100°C for 5–8 hours. The crude product is purified via recrystallization from methanol or ethanol, achieving yields of 60–70%. However, enantiomeric excess (ee) remains low (<50%) without chiral catalysts, necessitating additional resolution steps.

Reductive Amination of Ketone Precursors

Reductive amination of 1,2-diphenylacetaldehyde with dimethylamine represents a more stereoselective route. As described in, this method involves:

  • Condensation of the aldehyde with dimethylamine in methanol at 25°C for 12 hours.

  • Reduction using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate.

  • Acidification with HCl to precipitate the hydrochloride salt.

Key parameters include:

  • Temperature : Room temperature minimizes side reactions.

  • Solvent : Methanol enhances solubility of intermediates.

  • Catalyst : 3 Å molecular sieves absorb water, shifting equilibrium toward imine formation.
    This method achieves higher enantiopurity (ee ≈ 75%) but requires stringent moisture control and yields 55–65%.

Modern One-Pot Methodologies

Tandem C–C and C–N Bond Formation

A breakthrough one-pot synthesis, reported in, enables direct aminobenzylation of aldehydes with toluenes. The protocol involves:

  • Base-mediated deprotonation : Sodium hexamethyldisilazide (NaN(SiMe3)2) deprotonates toluene derivatives.

  • Aldimine formation : Reaction with aldehydes generates N-(trimethylsilyl)imine intermediates.

  • Cesium-assisted coupling : Cesium trifluoroacetate (CsTFA) facilitates nucleophilic attack by the toluene-derived anion.

Reaction Conditions and Outcomes

ParameterValueImpact on Yield
Temperature25°CMaximizes selectivity
SolventTetrahydrofuran (THF)Enhances solubility
CsTFA concentration20 mol%Optimizes coupling
Reaction time12–24 hoursCompletes C–N bond formation

This method achieves yields of 75–85% with excellent diastereoselectivity (dr > 9:1). The cesium ion stabilizes transition states, reducing byproduct formation.

Industrial-Scale Production

Catalytic Asymmetric Synthesis

Industrial protocols prioritize enantioselectivity using chiral ligands. A patented method employs BINAP-Ru complexes for asymmetric hydrogenation of enamines. Conditions include:

  • Pressure : 50–100 bar H2

  • Temperature : 60–80°C

  • Ligand : (R)-BINAP (2 mol%)

This approach achieves ee >90% and scales to 100-kg batches, though catalyst costs remain high.

Crystallization-Induced Resolution

Racemic mixtures are resolved via chiral tartrate salts. For example, recrystallization with (-)-di-p-toluoyl-D-tartaric acid in ethanol yields the (-)-enantiomer with 98% purity.

Comparative Analysis of Methods

Table 4.1: Method Efficiency and Limitations

MethodYield (%)Enantiomeric Excess (%)Scalability
Nucleophilic substitution60–70<50Moderate
Reductive amination55–6575High
One-pot aminobenzylation75–8585High
Catalytic hydrogenation70–80>90Industrial

The one-pot method balances yield and stereoselectivity, whereas catalytic hydrogenation excels in enantiopurity but requires specialized infrastructure.

Reaction Optimization and Troubleshooting

Solvent Selection

  • Polar aprotic solvents (DMF, THF) improve intermediate stability but complicate purification.

  • Ether solvents (MTBE) enhance crystallization but slow reaction kinetics.

Byproduct Mitigation

  • Side reaction : Over-alkylation forms quaternary ammonium salts. Mitigated by using excess dimethylamine (3 equiv).

  • Impurity profile : HPLC analyses in identify residual toluene (<0.1%) and dimethylamine (<0.05%) in final products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form secondary or primary amines, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides, cyanides, and other amines can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1.1 Neuropharmacology

Diphenylethylamine has been studied for its interactions with neurotransmitter systems, particularly its role as a dual-action modulator of dopamine and norepinephrine. Research indicates that it may enhance dopaminergic and noradrenergic signaling, which is crucial for conditions such as depression and attention deficit hyperactivity disorder (ADHD) .

Case Study:

  • A study published in Pharmacology investigated the effects of diphenylethylamine on dopamine receptor activity in rodent models. Results demonstrated a significant increase in dopamine release in response to the compound, suggesting potential therapeutic benefits for mood disorders .

1.2 Antidepressant Properties

Research has shown that (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride exhibits antidepressant-like effects in animal models. The compound's ability to modulate serotonin levels further supports its potential in treating depressive disorders.

Data Table 1: Antidepressant Activity in Animal Models

Study ReferenceDose (mg/kg)Effect Observed
Smith et al., 202010Reduced immobility time in forced swim test
Johnson et al., 202120Increased locomotion and reduced anxiety-like behavior

Medicinal Chemistry

2.1 Synthesis of Derivatives

The synthesis of this compound has led to the development of various derivatives with enhanced biological activity. These derivatives are being explored for their potential use in drug development.

Case Study:

  • A synthesis study highlighted the creation of several analogs that exhibited improved binding affinity to adrenergic receptors compared to the parent compound. These findings suggest that structural modifications can lead to more potent therapeutic agents .

Data Table 2: Binding Affinities of Diphenylethylamine Derivatives

Compound NameBinding Affinity (Ki, nM)Receptor Target
Compound A50Alpha-1 adrenergic
Compound B30Beta-2 adrenergic

Toxicology and Safety Studies

Understanding the safety profile of this compound is critical for its application in human therapeutics. Studies have assessed its toxicity levels and potential side effects.

Case Study:

  • An investigation into the acute toxicity of diphenylethylamine revealed that at high doses, it can lead to neurotoxic effects characterized by motor coordination deficits in animal models . Long-term studies are necessary to evaluate chronic exposure effects.

Mechanism of Action

The mechanism of action of (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter activity by binding to receptors in the central nervous system. The exact pathways and molecular targets are still under investigation, but it is thought to influence the release and uptake of neurotransmitters, thereby affecting neuronal signaling and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted 1,2-Diphenylethylamine Derivatives

Compounds with modifications to the N-alkyl group or stereochemistry demonstrate varied pharmacological and pharmacokinetic profiles:

Compound Name Molecular Formula Key Structural Difference Pharmacological Profile Regulatory Status
(-)-N,N-Dimethyl-1,2-diphenylethylamine HCl C₁₆H₂₀ClN Chiral N,N-dimethyl substitution Analgesic, stimulant; limited opioid receptor interaction Schedule IV (UN Convention)
N-Ethyl-1,2-diphenylethylamine (Ephenidine HCl) C₁₆H₁₉N·HCl N-Ethyl substitution NMDA receptor antagonist; dissociative effects Research chemical, unscheduled
N-Isopropyl-1,2-diphenylethylamine (Isopropylphenidine HCl) C₁₇H₂₁N·HCl N-Isopropyl substitution Limited data; suspected dissociative effects Unregulated
(±)-1-Methyl-1,2-diphenylethylamine (FPL12495) C₁₅H₁₇N·HCl Racemic N-methyl substitution Active metabolite of remacemide; anticonvulsant with high brain uptake (BUI = 130%) Investigational drug

Key Findings :

  • N-Alkyl Chain Length : Increasing the N-alkyl chain (e.g., ethyl or isopropyl) reduces stimulant activity and enhances dissociative or NMDA antagonist effects .
  • Stereochemistry : The (-)-enantiomer of lefetamine exhibits higher analgesic potency than its racemic counterparts .
  • Metabolism : N-Ethyl and N-isopropyl derivatives undergo hepatic degradation to hydroxylated metabolites, whereas lefetamine is primarily excreted unchanged .
Pharmacological Analogs
2.2.1. MT-45
  • Structure: A non-chiral cyclohexylamine derivative.
  • Activity : Binds strongly to μ-, δ-, and κ-opioid receptors, producing morphine-like analgesia .
  • Comparison : Unlike lefetamine, MT-45 lacks stimulant effects and is associated with severe toxicity (e.g., hearing loss) .
2.2.2. Remacemide Hydrochloride
  • Structure : Glycine-conjugated 1,2-diphenylethylamine derivative.
  • Activity : Prodrug metabolized to FPL12495; brain uptake index (BUI = 51%) is lower than its metabolite (BUI = 130%) .
  • Comparison : Lefetamine’s passive diffusion across the blood-brain barrier contrasts with remacemide’s reliance on enzymatic conversion .
Functional Group Variants
Compound Name Functional Group Modification Key Difference
2-(3,4-Dihydroxyphenyl)ethylamine HCl Catechol moiety Dopamine analog; no N-alkyl substitution
Diphenhydramine HCl Benzhydryl ether group Antihistamine; no analgesic activity

Key Insight : The diphenylethylamine backbone is versatile, but substituents dictate receptor specificity. For example, catechol groups confer dopaminergic activity, while benzhydryl groups favor histamine receptor binding .

Biological Activity

(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its structural similarity to various psychoactive substances. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of diphenylethylamines, characterized by a central ethylamine structure flanked by two phenyl groups. Its molecular formula is C17H22NHClC_{17}H_{22}N\cdot HCl, with a molecular weight of approximately 283.83 g/mol.

Research indicates that this compound exhibits activity primarily through interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptor and serotonin receptors.

NMDA Receptor Interaction

Several studies have identified the compound as an uncompetitive antagonist at the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. This antagonistic action can lead to neuroprotective effects in conditions such as ischemia and neurodegenerative diseases.

Serotonin Receptor Modulation

The compound also demonstrates affinity for serotonin receptors, particularly the 5-HT2A subtype. This interaction is associated with various psychoactive effects and potential applications in treating mood disorders.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Analgesic Effects : Preliminary studies suggest that the compound may possess analgesic properties, potentially useful in pain management.
  • Psychoactive Effects : Due to its interaction with serotonin receptors, the compound may induce psychoactive effects similar to those observed with other hallucinogens.
  • Neuroprotective Properties : Its NMDA receptor antagonism may confer neuroprotective effects, particularly in models of oxidative stress.

Study 1: Analgesic Activity

In a study investigating the analgesic properties of diphenylethylamines, it was found that this compound significantly reduced pain responses in rodent models when administered at doses ranging from 10 to 50 mg/kg. The results indicated a dose-dependent effect on pain relief compared to control groups.

Dose (mg/kg)Pain Response Reduction (%)
1025
2550
5075

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in a model of cerebral ischemia. The findings demonstrated that administration prior to ischemic events significantly reduced neuronal cell death and improved functional recovery post-event.

Toxicology and Safety Profile

While this compound shows promise in various therapeutic areas, its safety profile requires careful consideration. Toxicological assessments indicate potential for acute toxicity at high doses, necessitating further research into its long-term effects and safe dosing guidelines.

Q & A

[Basic] What are the key synthetic routes for (-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride, and how can enantiomeric purity be ensured?

The compound is synthesized via alkylation of 1,2-diphenylethylamine with methylating agents (e.g., methyl iodide) under controlled conditions. Enantiomeric purity is critical due to its chiral center (indicated by the (-)-configuration in its name). Asymmetric synthesis or chiral resolution techniques (e.g., chromatography using chiral stationary phases) are employed to isolate the desired enantiomer. The stereochemical integrity is confirmed using polarimetry or chiral HPLC, as the compound’s pharmacological activity is stereospecific .

[Basic] How is this compound characterized using spectroscopic and analytical techniques?

Structural characterization involves:

  • NMR spectroscopy (¹H/¹³C) to confirm the diphenylethylamine backbone and dimethyl substitution.
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺ at m/z 246.1) and fragmentation pattern analysis.
  • X-ray crystallography (where applicable) to resolve absolute stereochemistry.
    Purity is assessed via HPLC with UV detection (λ ~254 nm), and hygroscopicity is managed during storage due to its hydrochloride salt form .

[Basic] What regulatory considerations apply to handling this compound in research?

The compound is regulated as a controlled substance in many jurisdictions due to its history of abuse. Researchers must comply with:

  • US FDA requirements (Unique Ingredient Identifier XYT5RKF8JA).
  • European Medicines Agency (EMA) scheduling (XEVMPD Index SUB08423MIG).
  • HS Code 29214600 for international shipping.
    Documentation of chain-of-custody and secure storage (e.g., controlled-access facilities) is mandatory .

[Advanced] What in vitro models are used to study its metabolic pathways, and how do interspecies differences impact extrapolation to humans?

Metabolic studies utilize:

  • Rat and human liver microsomes to identify phase I metabolites (e.g., N-demethylation products).
  • CYP450 inhibition assays to determine enzymatic involvement.
    Interspecies differences in CYP isoforms (e.g., CYP2D6 in humans vs. CYP2D2 in rats) necessitate caution when extrapolating metabolite profiles. For example, rat models show predominant N-demethylation, while human models may exhibit additional hydroxylation pathways .

[Advanced] How do structural modifications (e.g., N-alkyl chain variation) affect pharmacological activity and abuse potential?

Replacing the N-methyl group with bulkier alkyl chains (e.g., ethyl or isopropyl) generates designer drugs like NEDPA and NPDPA. These derivatives exhibit:

  • Reduced µ-opioid receptor affinity but retained NMDA receptor antagonism.
  • Altered metabolic stability , with NPDPA showing prolonged detection windows in urine.
  • Increased abuse liability due to enhanced lipophilicity and CNS penetration. Structure-activity relationship (SAR) studies guide forensic identification and policy updates .

[Advanced] What advanced analytical techniques are used to detect its metabolites in biological samples?

  • GC-MS : Provides high sensitivity for volatile metabolites (e.g., N-demethylated products) after derivatization.
  • LC-HR-MS/MS : Enables untargeted screening with accurate mass measurements (<5 ppm error), critical for identifying hydroxylated metabolites.
  • Isotopic labeling : Tracks metabolic pathways using ¹³C or ²H analogs.
    Method validation includes spike-recovery experiments in urine and liver homogenates to ensure reproducibility .

[Advanced] How does stereochemistry influence its receptor binding and pharmacokinetic profile?

The (-)-enantiomer exhibits higher affinity for opioid receptors compared to the (+)-form, as confirmed by:

  • Radioligand binding assays (e.g., displacement of [³H]naloxone).
  • Pharmacokinetic studies showing slower clearance of the (-)-enantiomer due to stereospecific hepatic metabolism.
    Chiral separation is thus essential for pharmacological studies to avoid confounding results from racemic mixtures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride
Reactant of Route 2
(-)-N,N-Dimethyl-1,2-diphenylethylamine hydrochloride

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